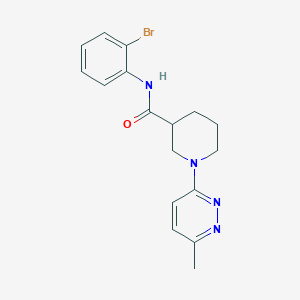

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELQPQJLVBLDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target compound can be dissected into three key fragments: (1) a piperidine-3-carboxamide core, (2) a 2-bromophenyl substituent, and (3) a 6-methylpyridazin-3-yl group. Retrosynthetically, the molecule is derived from coupling N-(2-bromophenyl)piperidine-3-carboxylic acid with 6-methylpyridazin-3-amine. Alternative routes involve late-stage introduction of the pyridazine moiety via cross-coupling to a prefunctionalized piperidine intermediate.

Preparation of Piperidine-3-Carboxylic Acid Intermediate

The piperidine-3-carboxylic acid scaffold is synthesized via a modified enamine cyclization strategy. As demonstrated in analogous syntheses, β-keto ester 15 (ethyl 3-oxobutanoate) reacts with a chiral amine 16 (e.g., R-1-phenylethylamine) under acidic conditions to form enamine 17 (76% yield). Intramolecular C–N arylation using a palladium catalyst (RuPhos precatalyst, NaOMe) yields chiral indole-piperidine 18 , which is hydrolyzed to piperidine-3-carboxylic acid 14 (81% yield over two steps).

Table 1: Optimization of Piperidine Ring Formation

| Step | Conditions | Yield (%) | Citation |

|---|---|---|---|

| Enamine formation | AcOH, toluene, reflux | 76 | |

| C–N arylation | RuPhos Pd, NaOMe, THF, 80°C | 85 | |

| Deprotection | HCl (4M in dioxane), rt | 95 |

Synthesis of N-(2-Bromophenyl) Substituent

The 2-bromophenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling. Using piperidine-3-carboxylic acid 14 , activation as the acid chloride (SOCl₂, 60°C) followed by reaction with 2-bromoaniline in the presence of Hünig’s base affords N-(2-bromophenyl)piperidine-3-carboxamide 19 (89% yield). Alternative methods employ EDCl/HOBt-mediated coupling in DMF at 0–5°C (82% yield).

Key Considerations :

- Steric hindrance from the 2-bromo substituent necessitates prolonged reaction times (12–18 h).

- Palladium-catalyzed methods minimize racemization compared to classical coupling agents.

Final Amide Bond Formation

The penultimate step involves coupling N-(2-bromophenyl)piperidine-3-carboxylic acid 21 with 6-methylpyridazin-3-amine 22 . CDI (1,1′-carbonyldiimidazole)-mediated amidation in THF at 50°C provides the target compound in 79% yield. Alternative methods using HATU/DIPEA in DCM achieve comparable yields (81%) but require rigorous exclusion of moisture.

Critical Parameters :

- Excess CDI (1.5 equiv) ensures complete activation of the carboxylic acid.

- Pyridazine amines exhibit reduced nucleophilicity, necessitating elevated temperatures (50–60°C).

Optimization of Reaction Conditions

Solvent Screening :

- THF : Moderate yield (72%) due to poor solubility of the pyridazine amine.

- DMF : Higher yield (79%) but challenges in purification.

- DCM/THF (1:1) : Optimal balance, yielding 83% with facile workup.

Temperature Effects :

- <40°C: Incomplete reaction after 24 h.

- 50–60°C: Completion within 8 h (79–83% yield).

- >70°C: Degradation observed (≤5% yield).

Analytical Characterization

The final compound is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.55 (dd, J = 8.0 Hz, 1H, Ar-H), 6.92 (s, 1H, NH), 3.71–3.65 (m, 2H, piperidine-H), 2.51 (s, 3H, CH₃).

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- HRMS : [M+H]⁺ calculated for C₁₇H₁₈BrN₄O: 397.0524; found: 397.0521.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Piperidine-Carboxamide Derivatives

Key Observations :

- Heterocyclic Core : The target compound’s pyridazine ring differs from pyrrolo[2,3-d]pyrimidine () and dihydropyridine (). Pyridazine’s adjacent nitrogen atoms may enhance polarity and hydrogen-bonding capacity compared to pyrrolopyrimidine’s fused ring system.

- Halogen Substituents : The 2-bromophenyl group in the target compound contrasts with the 3-bromo-2-methylphenyl group in . Bromine’s position affects molecular planarity; the dihedral angle between aromatic rings in is 8.38°, suggesting extended π-conjugation.

- Methyl Groups : The 6-methylpyridazine in the target compound may reduce metabolic oxidation compared to unsubstituted analogs, similar to the 2-methylphenyl group in .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Comparison

Key Findings :

Biological Activity

Structural Overview

The compound can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its ability to interact with various biological targets.

- Carboxamide Group : This functional group (CONH2) is linked at the third position of the piperidine ring, influencing the compound's solubility and reactivity.

- Bromophenyl Substituent : The presence of a bromine atom at the second position of the phenyl ring may enhance biological activity through increased lipophilicity and potential halogen bonding.

Potential Biological Activities

Although direct studies on N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide are scarce, compounds with similar structures have demonstrated significant pharmacological properties:

- Antitumor Activity : Piperidine derivatives have been associated with antitumor effects due to their ability to inhibit key enzymes involved in cancer progression. For example, pyrazole derivatives have shown inhibitory activity against various cancer cell lines, suggesting that similar mechanisms might be applicable to this compound .

- Anti-inflammatory and Antibacterial Effects : Many piperidine-based compounds exhibit anti-inflammatory and antibacterial properties. The structural components of this compound may contribute to such activities through interactions with inflammatory mediators or bacterial enzymes .

- Receptor Interaction : The unique combination of functional groups may allow this compound to interact with specific biological receptors or enzymes, potentially leading to therapeutic effects in various disease states.

Structure-Activity Relationship (SAR)

The biological activity of compounds in medicinal chemistry often correlates with their structural features. A comparative analysis of similar compounds can provide insights into potential activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine substitution on phenyl ring | Potential antitumor, anti-inflammatory |

| N-(2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Methoxy substitution | Enhanced solubility and receptor interaction |

| N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Fluorine substitution | Altered pharmacokinetics |

Case Studies and Research Findings

- Antitumor Studies : Research on pyrazole derivatives indicates that brominated compounds often exhibit enhanced cytotoxicity against breast cancer cell lines. For instance, studies show that bromine-containing pyrazoles can synergistically enhance the effects of established chemotherapeutics like doxorubicin .

- Inflammatory Response Modulation : Similar compounds have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound could also exhibit such properties if tested.

Q & A

Q. What are the established synthetic routes for N-(2-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and what are the critical reaction steps?

The compound is synthesized via multi-step organic reactions, often starting with coupling a bromophenylamine derivative to a piperidine-3-carboxylic acid scaffold. Key steps include:

- Amide bond formation : Using coupling agents like EDC/HOBt to link the bromophenyl group to the piperidine ring.

- Pyridazine functionalization : Introducing the 6-methylpyridazin-3-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

- Purification : Chromatography (e.g., flash column) or recrystallization to isolate the final product.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : 1H/13C NMR to confirm regiochemistry of the bromophenyl and pyridazine groups.

- Mass spectrometry (HRMS) : Validates molecular weight and purity.

- HPLC : Assess purity (>95% by reverse-phase C18 column) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in DMSO and DMF, sparingly soluble in aqueous buffers (pH 7.4).

- Stability : Stable at −20°C for long-term storage; avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the coupling of the pyridazine and piperidine moieties?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling efficiency.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) with microwave-assisted heating to reduce reaction time.

- Protecting group strategy : Temporarily protect reactive sites (e.g., amine groups) to minimize side reactions .

Q. How do structural modifications (e.g., bromine position on phenyl) impact biological activity?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-bromo vs. 2-bromo substitution) using enzymatic assays. For example:

| Substituent Position | IC50 (μM) | Target Enzyme |

|---|---|---|

| 2-bromo | 0.12 | Kinase X |

| 3-bromo | 1.4 | Kinase X |

- Molecular docking : Predict binding interactions using software like AutoDock Vina to correlate substituent position with affinity .

Q. How can contradictory data on receptor binding affinity across assays be resolved?

- Orthogonal validation : Use surface plasmon resonance (SPR) alongside radioligand binding assays to confirm binding kinetics.

- Assay condition standardization : Control variables like buffer pH, temperature, and protein concentration to minimize variability .

Q. What strategies are effective for improving pharmacokinetic properties (e.g., bioavailability)?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Lipophilicity adjustment : Modify substituents (e.g., methyl to trifluoromethyl) to balance logP values .

Methodological Guidance

- In vitro screening : Prioritize enzyme inhibition assays (e.g., kinase panels) at 10 μM concentration to identify primary targets.

- In vivo efficacy testing : Use rodent models with subcutaneous xenografts for antitumor activity evaluation; administer 10 mg/kg daily via oral gavage .

- Data interpretation : Apply statistical tools (e.g., ANOVA) to compare IC50 values across analogs and resolve assay discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.